GNF-7

Description

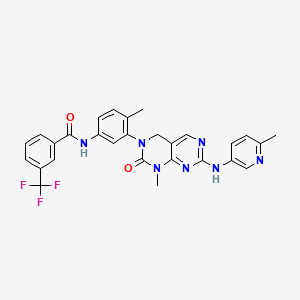

Structure

3D Structure

Properties

IUPAC Name |

N-[4-methyl-3-[1-methyl-7-[(6-methylpyridin-3-yl)amino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]phenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24F3N7O2/c1-16-7-9-21(34-25(39)18-5-4-6-20(11-18)28(29,30)31)12-23(16)38-15-19-13-33-26(36-24(19)37(3)27(38)40)35-22-10-8-17(2)32-14-22/h4-14H,15H2,1-3H3,(H,34,39)(H,33,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNYUUZOQHNEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CN=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNF-7 Kinase Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of GNF-7, a potent multikinase inhibitor. The information is compiled from publicly available research and is intended to support further investigation and drug development efforts. This document details the inhibitory activity of this compound against various kinases, outlines the methodologies for key experimental assays, and visualizes relevant biological pathways and experimental workflows.

Executive Summary

This compound is a type-II ATP-competitive kinase inhibitor initially developed as a potent inhibitor of wild-type and mutant forms of the Bcr-Abl fusion protein, including the recalcitrant T315I "gatekeeper" mutant.[1][2][3] Subsequent studies have revealed its activity against a broader range of kinases, implicating its potential in various therapeutic areas beyond chronic myeloid leukemia (CML). This guide synthesizes the available quantitative data on its kinase selectivity, provides detailed experimental protocols for its characterization, and illustrates key signaling pathways affected by its activity.

Kinase Selectivity Profile of this compound

The kinase selectivity of this compound has been characterized through both biochemical assays and in situ kinome profiling. The following tables summarize the quantitative data on this compound's inhibitory activity against a panel of kinases.

Biochemical Kinase Inhibition

This table presents the half-maximal inhibitory concentrations (IC50) of this compound against purified kinases.

| Kinase Target | Mutant | IC₅₀ (nM) | Assay Type |

| Bcr-Abl | Wild-type | 133 | Biochemical |

| T315I | 61 | Biochemical | |

| G250E | 136 | Biochemical | |

| E255V | 122 | Biochemical | |

| M351T | <5 | Biochemical | |

| F317L | <5 | Cellular | |

| ACK1 | - | 25 | Biochemical |

| GCK | - | 8 | Biochemical |

Data compiled from multiple sources.[1][2][3]

Cellular Kinase Inhibition

This table presents the IC50 values of this compound against Bcr-Abl mutants in cellular assays.

| Cell Line | Expressed Mutant | IC₅₀ (nM) |

| Ba/F3 | Wild-type Bcr-Abl | <5 |

| Ba/F3 | Bcr-Abl T315I | 11 |

| Ba/F3 | Bcr-Abl G250E | <5 |

| Ba/F3 | Bcr-Abl E255V | 10 |

| Ba/F3 | Bcr-Abl M351T | <5 |

| Ba/F3 | Bcr-Abl F317L | <5 |

Data reflects the potent anti-proliferative activity of this compound in cells expressing various Bcr-Abl forms.[1][3]

In Situ Kinome Profiling

In situ kinome profiling in Ewing Sarcoma (EW8) and TOP1 knockdown (TOP1 KD) cells treated with 40 nM this compound for one hour revealed inhibition of several other kinases. This method provides a snapshot of kinase engagement within a cellular context.

| Kinase Target | Percent Inhibition (EW8) | Percent Inhibition (TOP1 KD) |

| CSK | >90% | >90% |

| MAPK14 (p38α) | >90% | >90% |

| EPHA2 | >80% | >80% |

| LYN | >70% | >70% |

| MAPKAPK5 | >60% | >60% |

| STK3 | >50% | >50% |

| MAP3K2 | >50% | >50% |

| MAP4K2 | >50% | >50% |

| MINK1 | >50% | >50% |

| SRC | >50% | >50% |

| ZAK (MAP3K20) | >50% | >50% |

This semi-quantitative data highlights additional potent targets of this compound within a cellular environment.[4][5]

Signaling Pathways Modulated by this compound

This compound's inhibition of multiple kinases leads to the modulation of several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Bcr-Abl Signaling Pathway

This compound directly inhibits the constitutively active Bcr-Abl tyrosine kinase, thereby blocking its downstream signaling cascades that are crucial for the survival and proliferation of CML cells.

ACK1/AKT Signaling Pathway

This compound inhibits ACK1, a non-receptor tyrosine kinase that can activate AKT, a central node in cell survival signaling. By inhibiting both ACK1 and GCK, this compound effectively suppresses the AKT/mTOR pathway.[1]

References

GNF-7 in Acute Myeloid Leukemia: A Technical Guide to its Core Targets and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The heterogeneity of AML, driven by a diverse landscape of genetic mutations, presents a significant challenge for effective treatment. Targeted therapies have emerged as a promising strategy, and the multi-kinase inhibitor GNF-7 has demonstrated significant preclinical efficacy in distinct AML subtypes. This technical guide provides an in-depth overview of the molecular targets of this compound in AML, focusing on its dual activity against NRAS-mutant and FLT3-ITD-driven leukemia. We will detail the underlying signaling pathways, present key quantitative data, and provide comprehensive experimental protocols for the methodologies cited in the investigation of this compound's mechanism of action.

Core Targets of this compound in AML

This compound has been identified as a potent inhibitor of distinct signaling pathways critical for the survival and proliferation of specific AML subtypes. Its efficacy stems from its ability to engage multiple kinase targets.

Dual Inhibition of ACK1 and GCK in NRAS-Mutant AML

In AML harboring activating mutations in NRAS, this compound exerts its anti-leukemic effect through the combined inhibition of Activated CDC42 Kinase 1 (ACK1) and Germinal Center Kinase (GCK).[1] This dual targeting leads to the suppression of critical downstream signaling pathways, including the PI3K/AKT pathway, ultimately inducing cell cycle arrest and apoptosis in NRAS-dependent leukemia cells.[1][2]

Potent Inhibition of FLT3-ITD in FLT3-Mutant AML

A significant subset of AML cases is characterized by internal tandem duplication (ITD) mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor. This compound has been identified as a potent inhibitor of FLT3-ITD, including mutations that confer resistance to other FLT3 inhibitors.[3][4] this compound directly binds to the FLT3 kinase, inhibiting its autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades, namely the STAT5, PI3K/AKT, and MAPK/ERK pathways.[3]

Quantitative Data: this compound Inhibition Profile

The following tables summarize the inhibitory activity of this compound against various kinases and AML cell lines.

| Kinase Target | IC50 (nM) | Reference |

| BCR-ABL (wild-type) | 133 | [5] |

| BCR-ABL (T315I) | 61 | [5] |

| ACK1 | 25 | [5] |

| GCK | 8 | [5] |

Table 1: this compound Kinase Inhibitory Activity. IC50 values represent the concentration of this compound required for 50% inhibition of kinase activity in vitro.

| AML Cell Line | Genotype | IC50 (µM) | Reference |

| OCI-AML3 | NRAS (Q61L) | 0.219 | [5] |

| MOLM-13 | FLT3-ITD | Potent Inhibition (Specific value not provided) | [6] |

| MV4-11 | FLT3-ITD | Potent Inhibition (Specific value not provided) | [6] |

| U-937 | FLT3-WT | No apparent cytotoxicity at low doses | [6] |

| THP-1 | FLT3-WT | No apparent cytotoxicity at low doses | [6] |

Table 2: this compound Activity in AML Cell Lines. Data from cell viability assays following this compound treatment.

Signaling Pathways Targeted by this compound

The following diagrams illustrate the signaling pathways affected by this compound in both NRAS-mutant and FLT3-ITD AML.

This compound in NRAS-Mutant AML

Figure 1: this compound inhibits mutant NRAS signaling by targeting ACK1 and GCK.

This compound in FLT3-ITD AML

Figure 2: this compound inhibits FLT3-ITD and its downstream signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the cytotoxic effect of this compound on AML cell lines.

Materials:

-

AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3, U-937, THP-1)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

This compound (stock solution in DMSO)

-

96-well white-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Seed AML cells in 96-well white-walled plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins.

Materials:

-

AML cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific to total and phosphorylated forms of FLT3, STAT5, AKT, ERK, etc.)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Treat AML cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 4 hours).

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry analysis can be performed to quantify band intensities.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its target protein (e.g., FLT3) in a cellular context.

Materials:

-

AML cells expressing the target protein (e.g., Ba/F3 cells expressing FLT3-ITD)

-

This compound

-

DMSO

-

PBS

-

Liquid nitrogen

-

PCR tubes

-

Thermal cycler

-

Western blot reagents (as described above)

Protocol:

-

Treat cells with this compound (e.g., 1 µM) or DMSO for 1 hour.

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in PBS and lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris.

-

Divide the supernatant into aliquots in PCR tubes.

-

Heat the aliquots at different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble target protein in each sample by Western blotting. An increase in the thermal stability of the target protein in the presence of this compound indicates direct binding.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical AML model.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG mice)

-

AML cells (e.g., MOLM-13, or patient-derived xenograft cells)

-

This compound

-

Vehicle solution for oral administration

-

Bioluminescence imaging system (if using luciferase-expressing cells)

-

Flow cytometer

Protocol:

-

Inject AML cells intravenously or subcutaneously into immunodeficient mice.

-

Monitor tumor engraftment through bioluminescence imaging or peripheral blood analysis for human CD45+ cells.

-

Once the disease is established, randomize the mice into treatment and control groups.

-

Administer this compound orally at a specified dose and schedule (e.g., 15 mg/kg daily).[1] The control group receives the vehicle.

-

Monitor the tumor burden regularly using the chosen method.

-

Monitor the overall health and body weight of the mice.

-

At the end of the study, or when ethical endpoints are reached, euthanize the mice and collect tissues (bone marrow, spleen, peripheral blood) for further analysis (e.g., flow cytometry for leukemic infiltration, Western blot for target modulation).

-

Analyze survival data using Kaplan-Meier curves.

Conclusion

This compound represents a promising therapeutic agent for AML with a clear dual-targeting mechanism of action. In NRAS-mutant AML, it disrupts pro-survival signaling through the combined inhibition of ACK1 and GCK. In the context of FLT3-ITD AML, this compound acts as a potent inhibitor of the mutated kinase and its downstream pathways, overcoming common resistance mechanisms. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further understand and potentially advance this compound or similar multi-targeted inhibitors for the treatment of acute myeloid leukemia.

References

- 1. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GNF 7 | Ras GTPase Inhibitors: R&D Systems [rndsystems.com]

- 3. This compound, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

GNF-7: A Novel Kinase Inhibitor Overcoming Resistance in FLT3-ITD Acute Myeloid Leukemia

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene. This mutation leads to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and conferring a poor prognosis. While several FLT3 inhibitors have been developed, the emergence of resistance, often through secondary mutations like the F691L gatekeeper mutation, remains a significant clinical challenge.

This technical guide provides an in-depth overview of GNF-7, a novel multi-targeted kinase inhibitor, and its efficacy in overcoming resistance in FLT3-ITD AML. We will delve into its mechanism of action, present key preclinical data, and provide detailed experimental protocols for the methodologies used in its evaluation.

Mechanism of Action

This compound exerts its anti-leukemic effects by directly binding to the FLT3 protein, thereby inhibiting its kinase activity. This blockade disrupts the downstream signaling cascades that are aberrantly activated by the FLT3-ITD mutation. Key pathways inhibited by this compound include:

-

STAT5 (Signal Transducer and Activator of Transcription 5): A critical pathway for cytokine signaling and cell proliferation.

-

PI3K/AKT (Phosphoinositide 3-kinase/Protein Kinase B): A central regulator of cell survival, growth, and metabolism.

-

MAPK/ERK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase): A key pathway involved in cell proliferation, differentiation, and survival.[1][2][3]

Molecular docking and cellular thermal shift assays (CETSA) have confirmed the direct interaction between this compound and the FLT3 protein.[1][2][3] This targeted inhibition of FLT3 and its downstream effectors ultimately leads to the suppression of leukemic cell proliferation and the induction of apoptosis.

Signaling Pathway of this compound in FLT3-ITD AML

Caption: this compound inhibits the constitutively active FLT3-ITD receptor.

Quantitative Data

The anti-proliferative activity of this compound was evaluated against various AML cell lines, Ba/F3 cells expressing FLT3-ITD and its resistant mutants, and primary AML patient samples. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and selective activity of this compound, particularly against cells harboring the F691L resistance mutation.

Table 1: In Vitro Anti-proliferative Activity of this compound and Comparator Compounds

| Cell Line / Sample | Genotype | This compound IC50 (nM) | Gilteritinib IC50 (nM) | AC220 (Quizartinib) IC50 (nM) |

| AML Cell Lines | ||||

| MOLM-13 | FLT3-ITD | Potent Inhibition | - | - |

| MV4-11 | FLT3-ITD | Potent Inhibition | - | - |

| Ba/F3 Cell Lines | ||||

| Ba/F3 FLT3-ITD | FLT3-ITD | 6.56 | - | - |

| Ba/F3 FLT3-ITD + IL-3 | FLT3-ITD | 419.3 | - | - |

| Ba/F3 FLT3-ITD/F691L | FLT3-ITD, F691L | 19 | 79 | 442.8 |

| Primary AML Samples | ||||

| AML #3 | FLT3-ITD | Potent Inhibition | - | - |

| AML #4 | FLT3-ITD | Potent Inhibition | - | - |

| AML #5 | FLT3-ITD | Potent Inhibition | Stronger than Gilteritinib | - |

| Relapsed Patient 1 | FLT3-ITD | Stronger than Gilteritinib | - | - |

| Relapsed Patient 2 | FLT3-ITD | Stronger than Gilteritinib | - | - |

Data extracted from a study by Xiao et al.[1][4][5] Note: "Potent Inhibition" indicates strong activity was observed, but specific IC50 values were not provided in the source material. "-" indicates data not available.

Table 2: In Vivo Efficacy of this compound in FLT3-ITD Xenograft Models

| Xenograft Model | Treatment Group | Outcome |

| Ba/F3 FLT3-ITD | This compound (15 mg/kg) | Significant reduction in leukemia cell infiltration in peripheral blood and bone marrow.[1] |

| Ba/F3 FLT3-ITD/F691L | This compound (15 mg/kg) | Significantly extended survival compared to vehicle and AC220.[1] |

| PDX Model (AML #5) | This compound | Significantly prolonged survival.[1] |

| PDX Model (Relapsed Patients) | This compound | Similar therapeutic effect to Gilteritinib in killing leukemic stem cells and prolonging survival.[1][2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the efficacy of this compound.

Caption: this compound demonstrates superior efficacy against resistant FLT3 mutations.

Conclusion

This compound is a promising novel FLT3 inhibitor with potent activity against both wild-type FLT3-ITD and clinically relevant resistance mutations, such as F691L. [1][2][3]Preclinical data from in vitro and in vivo models demonstrate its superiority over existing FLT3 inhibitors in certain contexts, highlighting its potential as a valuable therapeutic agent for a high-risk subset of AML patients. [1]The detailed experimental protocols provided in this guide are intended to facilitate further research and development of this compound and other next-generation kinase inhibitors for the treatment of AML.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

GNF-7: A Targeted Approach to Disrupting the EWS-FLI1 Oncogenic Driver in Ewing Sarcoma

A Technical Guide for Researchers and Drug Development Professionals

This document provides an in-depth technical overview of GNF-7, a small molecule inhibitor under investigation for the treatment of Ewing Sarcoma. It details the compound's mechanism of action, summarizes key preclinical data, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved in its study. This guide is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and targeted therapeutics.

Introduction to this compound and its Target in Ewing Sarcoma

Ewing Sarcoma is an aggressive pediatric bone and soft tissue cancer characterized by the EWS-FLI1 fusion oncoprotein. This aberrant transcription factor is the primary driver of the disease, making it a critical therapeutic target. This compound has emerged as a promising investigational agent that indirectly targets EWS-FLI1 function by disrupting its interaction with RNA Helicase A (RHA). This interaction is crucial for the regulation of EWS-FLI1's downstream targets, including key genes involved in cell proliferation and survival.

Mechanism of Action

This compound's primary mechanism of action involves the allosteric inhibition of the EWS-FLI1/RHA complex. By binding to RHA, this compound induces a conformational change that prevents its interaction with EWS-FLI1. This disruption leads to the suppression of EWS-FLI1-mediated transcription of target genes, ultimately resulting in decreased cell viability and induction of apoptosis in Ewing Sarcoma cells.

Preclinical Data Summary

This compound has demonstrated significant anti-tumor activity in preclinical models of Ewing Sarcoma. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound in Ewing Sarcoma Cell Lines

| Cell Line | IC50 (µM) | Assay Type | Reference |

| A673 | 0.3 - 0.5 | CellTiter-Glo | |

| SK-N-MC | ~0.4 | CellTiter-Glo | |

| TC-71 | ~0.5 | CellTiter-Glo | |

| RD-ES | >10 | CellTiter-Glo |

Table 2: Effect of this compound on EWS-FLI1 Downstream Target Gene Expression

| Gene | Effect | Method |

| NR0B1 | Downregulation | qRT-PCR, Western Blot |

| GLI1 | Downregulation | qRT-PCR |

| E2F3 | Downregulation | qRT-PCR |

Table 3: In Vivo Efficacy of this compound in Ewing Sarcoma Xenograft Models

| Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| A673 Xenograft | 50 mg/kg, BID, oral | Significant inhibition (quantitative data varies across studies) | |

| Patient-Derived Xenograft (PDX) | Not specified | Tumor growth delay |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Cell Seeding: Plate Ewing Sarcoma cells (e.g., A673, SK-N-MC) in 96-well plates at a density of 2,000-5,000 cells per well in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Allow cells to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the DMSO-treated control wells and calculate IC50 values using a non-linear regression model.

Co-Immunoprecipitation (Co-IP)

This technique is used to identify protein-protein interactions by using an antibody to precipitate a specific protein of interest, thereby also precipitating any proteins bound to it.

-

Cell Lysis: Lyse this compound or DMSO-treated Ewing Sarcoma cells with a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against the protein of interest (e.g., anti-FLI1) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the potential interacting partner (e.g., anti-RHA).

Western Blotting

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction and Quantification: Extract total protein from treated and untreated cells and quantify using a BCA assay.

-

SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., NR0B1, GAPDH as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Logical Relationships and Signaling Pathways

The interaction between this compound and the EWS-FLI1 pathway can be visualized to understand the logical flow from drug administration to cellular outcome.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for Ewing Sarcoma by targeting a key protein-protein interaction essential for the function of the EWS-FLI1 oncoprotein. The preclinical data strongly support its potential as a selective and potent inhibitor. Further investigation, including more extensive in vivo studies in patient-derived models and eventual clinical trials, is warranted to fully elucidate its therapeutic utility. The detailed protocols and data presented in this guide aim to facilitate further research and development in this critical area of pediatric oncology.

GNF-7: A Technical Guide to its Inhibition of ACK1 and GCK

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the multi-kinase inhibitor GNF-7, with a specific focus on its potent inhibitory activity against Activated CDC42 Kinase 1 (ACK1) and Germinal Center Kinase (GCK). This compound has emerged as a valuable tool compound for studying cellular signaling pathways and a potential starting point for the development of novel therapeutics.

Core Inhibitory Activity of this compound

This compound is a multi-kinase inhibitor that has demonstrated significant potency against ACK1 and GCK.[1][2] It also exhibits inhibitory activity against Bcr-Abl and its mutants, which has been a primary focus of its development in the context of hematologic malignancies.[1][3]

Quantitative Inhibitory Data

The following table summarizes the in vitro inhibitory activity of this compound against its key targets.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| ACK1 (TNK2) | 25 | Biochemical Assay | [1] |

| GCK (MAP4K2) | 8 | Biochemical Assay | [1] |

| Bcr-Abl (Wild-Type) | 133 | Biochemical Assay | [1] |

| Bcr-Abl (T315I Mutant) | 61 | Biochemical Assay | [1] |

| c-Abl | 133 | Not Specified | |

| Bcr-Abl (G250E Mutant) | 136 | Not Specified | [3] |

| Bcr-Abl (E255V Mutant) | 122 | Not Specified | [3] |

| Bcr-Abl (M351T Mutant) | <5 | Not Specified | [3] |

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by intercepting critical signaling cascades downstream of ACK1 and GCK. Mechanistic studies have revealed that the compound's potent anti-proliferative effects in certain cancer models, particularly those with NRAS mutations, are mediated through the combined inhibition of the ACK1/AKT and GCK pathways.[3][4]

ACK1 Signaling Pathway Inhibition

ACK1 is a non-receptor tyrosine kinase that integrates signals from various receptor tyrosine kinases to regulate cell survival and proliferation.[5][6] this compound's inhibition of ACK1 leads to the suppression of downstream pro-survival signaling, most notably the PI3K/AKT pathway.

Caption: this compound inhibits ACK1, blocking downstream AKT signaling.

GCK Signaling Pathway Inhibition

Germinal Center Kinase (GCK), a member of the MAP4K family, is also a direct target of this compound.[1][2] The inhibition of GCK by this compound contributes to the compound's overall anti-cancer activity, particularly in NRAS-mutant leukemias.[4] GCK is involved in stress responses and can activate downstream pathways such as JNK.[1]

Caption: this compound inhibits GCK, modulating downstream stress pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for assays commonly used to characterize the activity of this compound.

In Vitro Kinase Assay

This biochemical assay is designed to quantify the direct inhibitory effect of this compound on the kinase activity of purified ACK1 or GCK.

Materials:

-

Purified recombinant ACK1 or GCK enzyme

-

Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

-

ATP

-

Substrate peptide (specific for ACK1 or GCK)

-

This compound (in DMSO)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add the kinase, substrate peptide, and this compound solution to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (e.g., using Ba/F3 cells)

This cell-based assay assesses the effect of this compound on the proliferation of cells that are dependent on the target kinase for their growth and survival. Ba/F3 cells, a murine pro-B cell line, are often engineered to express a specific kinase, rendering their proliferation dependent on its activity.

Materials:

-

Ba/F3 cells expressing the target kinase (e.g., Bcr-Abl, NRAS mutants)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and appropriate supplements)

-

This compound (in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed the Ba/F3 cells into 96-well plates at a predetermined density.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence using a microplate reader.

-

Calculate the percent inhibition of proliferation for each this compound concentration and determine the IC50 value.

Caption: Workflow for assessing this compound's effect on cell proliferation.

Conclusion

This compound is a potent dual inhibitor of ACK1 and GCK, offering a valuable tool for dissecting their roles in cellular signaling. Its well-characterized in vitro activity, coupled with its demonstrated cellular effects, makes it a compound of significant interest for both basic research and as a potential scaffold for the development of more selective inhibitors for therapeutic applications. The provided data and protocols serve as a foundational resource for scientists working in the fields of kinase biology and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ACK1 INHIBITOR, (R)-9b | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]

GNF-7: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF-7 is a potent, multi-targeted kinase inhibitor demonstrating significant anti-proliferative activity in various cancer models. Initially identified as a Bcr-Abl inhibitor, its therapeutic potential has expanded due to its inhibitory effects on other critical oncogenic kinases, including FMS-like tyrosine kinase 3 (FLT3), Activated CDC42 kinase 1 (ACK1), and Germinal Center Kinase (GCK). This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved.

Core Targets and Anti-proliferative Activity of this compound

This compound exerts its effects by targeting multiple kinases involved in cancer cell proliferation and survival. Its inhibitory activity has been quantified against a panel of wild-type and mutant kinases, as well as in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| Bcr-Abl (Wild-Type) | 133 |

| Bcr-Abl (T315I mutant) | 61 |

| Bcr-Abl (M351T mutant) | <5 |

| Bcr-Abl (E255V mutant) | 122 |

| Bcr-Abl (G250E mutant) | 136 |

| c-Abl | 133 |

| ACK1 (TNK2) | 25 |

| GCK (MAP4K2) | 8 |

Data compiled from multiple sources.[1][2]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) |

| Ba/F3 | Pro-B | Bcr-Abl (Wild-Type & Mutants) | <11 |

| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | Varies with conditions |

| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | Varies with conditions |

| OCI-AML3 | Acute Myeloid Leukemia | NRAS mutant | Potent inhibition |

| Colo205 | Colon Cancer | - | 5 |

| SW620 | Colon Cancer | - | 1 |

Data compiled from multiple sources.[1][3]

Downstream Signaling Pathways Modulated by this compound

This compound's inhibition of its primary targets leads to the suppression of several critical downstream signaling pathways that are frequently dysregulated in cancer.

Inhibition of the FLT3 Signaling Pathway

In acute myeloid leukemia (AML) cells harboring FLT3 internal tandem duplication (FLT3-ITD) mutations, this compound effectively inhibits the constitutive activation of the FLT3 receptor.[2][4] This leads to the downregulation of its key downstream signaling cascades: the PI3K/AKT/mTOR pathway, the RAS/MEK/ERK (MAPK) pathway, and the STAT5 pathway.[2][4]

Inhibition of the ACK1/AKT Signaling Pathway

This compound targets ACK1 (also known as TNK2), a non-receptor tyrosine kinase. The inhibition of ACK1 by this compound has been shown to suppress the phosphorylation of AKT at Ser473, a critical step for its full activation.[1] This disruption of the ACK1/AKT axis contributes to the anti-proliferative effects of this compound, particularly in cancers with NRAS mutations.

Inhibition of the GCK Signaling Pathway

Germinal Center Kinase (GCK), also known as MAP4K2, is another key target of this compound. GCK is an upstream activator of the JNK signaling pathway.[5] By inhibiting GCK, this compound can modulate the JNK stress-activated protein kinase cascade, which is involved in cellular responses to environmental stress, inflammation, and apoptosis.[6]

Experimental Protocols

The following sections provide an overview of the methodologies used to investigate the effects of this compound.

Cell Culture

-

Cell Lines: Human AML cell lines MOLM-13, MV4-11, U937, and THP-1, as well as the murine pro-B cell line Ba/F3, are commonly used.[3]

-

Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For Ba/F3 cells expressing IL-3 dependent constructs, the medium is supplemented with IL-3.

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Protocol:

-

Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight if applicable.

-

Treat cells with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).[3]

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values using appropriate software.

Western Blotting

Western blotting is used to detect changes in the phosphorylation status of key signaling proteins following this compound treatment.

Protocol:

-

Cell Lysis:

-

Treat cells (e.g., MOLM-13, MV4-11) with this compound at various concentrations for a specified time (e.g., 4 hours).[7]

-

Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., FLT3, STAT5, AKT, ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vitro Kinase Assay

In vitro kinase assays are performed to determine the direct inhibitory effect of this compound on purified kinases.

Protocol (General):

-

Prepare a reaction mixture containing the purified kinase (e.g., ACK1 or GCK), a suitable substrate, and a kinase assay buffer. A typical buffer might contain 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.02% Brij 35.

-

Add this compound at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP).

-

Incubate the reaction at 30°C for a specified time.

-

Stop the reaction and measure the incorporation of phosphate into the substrate using an appropriate method (e.g., filter binding assay and scintillation counting).

-

Calculate the IC50 value of this compound for the specific kinase.

Conclusion

This compound is a multi-targeted kinase inhibitor with a complex mechanism of action that involves the simultaneous inhibition of several key oncogenic signaling pathways. Its ability to target Bcr-Abl, FLT3, ACK1, and GCK makes it a promising therapeutic agent for various hematological malignancies and solid tumors. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate downstream effects of this compound and to explore its full therapeutic potential. Further studies are warranted to fully elucidate the interplay between the signaling pathways modulated by this compound and to identify potential biomarkers for patient stratification.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | ACK | Bcr-Abl | AChR | TargetMol [targetmol.com]

- 3. This compound, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. genecards.org [genecards.org]

- 6. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

GNF-7: A Multi-Kinase Inhibitor Overcoming Resistance to Topoisomerase Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of GNF-7, a multi-kinase inhibitor with demonstrated efficacy against cancers resistant to traditional topoisomerase inhibitors. This document outlines the mechanism of action of this compound, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction: The Challenge of Topoisomerase Inhibitor Resistance

Topoisomerase inhibitors are a cornerstone of chemotherapy, targeting enzymes essential for resolving DNA topological problems during replication, transcription, and recombination. Topoisomerase I (TOP1) and Topoisomerase II (TOP2) inhibitors induce cytotoxic DNA lesions by trapping the enzyme-DNA cleavage complex. However, the development of resistance remains a significant clinical hurdle, often linked to mutations in the topoisomerase enzymes, increased drug efflux mediated by transporters like P-glycoprotein (ABCB1), or alterations in downstream DNA damage response pathways.

This compound has emerged as a promising therapeutic agent, particularly in cancers that have acquired resistance to TOP1 inhibitors. Originally developed as a BCR-ABL inhibitor, this compound exhibits a unique polypharmacology, targeting multiple kinases and creating synthetic lethality in the context of TOP1 deficiency.

Mechanism of Action: A Multi-Pronged Attack

This compound functions as a Type II kinase inhibitor, demonstrating potent inhibitory activity against a range of kinases. Its efficacy in overcoming topoisomerase inhibitor resistance stems from its ability to target key signaling nodes that cancer cells become dependent upon in the absence of functional TOP1.

In Ewing Sarcoma cells deficient in TOP1, this compound has been shown to be synthetically lethal. This effect is attributed to the inhibition of a specific constellation of kinases, including:

-

CSK (C-terminal Src kinase)

-

p38α (MAPK14)

-

EphA2 (Ephrin type-A receptor 2)

-

Lyn (Lck/Yes novel tyrosine kinase)

-

ZAK (Sterile alpha motif and leucine zipper containing kinase)

Beyond these, this compound is also a potent inhibitor of:

-

BCR-ABL , including the gatekeeper T315I mutant

-

ACK1 (Activated CDC42 kinase 1)

-

GCK (Germinal center kinase)

-

FLT3 , including internal tandem duplication (ITD) mutants

-

RIPK1 and RIPK3 (Receptor-interacting protein kinase 1 and 3) , thereby inhibiting necroptosis

The inhibition of these kinases by this compound disrupts critical cellular processes, including cell cycle progression, survival signaling, and focal adhesion dynamics. For instance, this compound has been observed to suppress the AKT/mTOR signaling pathway and induce G1 cell cycle arrest and apoptosis.

Quantitative Data: Efficacy of this compound

The following tables summarize the inhibitory activity of this compound across various kinases and cell lines, highlighting its potency and selectivity.

Table 1: this compound IC50 Values for Various Kinases

| Kinase Target | IC50 (nM) | Notes |

| c-Abl | 133 | Wild-type |

| Bcr-Abl (Wild-type) | 133 | |

| Bcr-Abl (T315I) | 61 | Overcomes the "gatekeeper" mutation |

| Bcr-Abl (G250E) | 136 | |

| Bcr-Abl (E255V) | 122 | |

| Bcr-Abl (M351T) | <5 | |

| ACK1 | 25 | |

| GCK | 8 |

Data compiled from multiple sources.

Table 2: this compound Antiproliferative Activity (IC50) in Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Notes |

| EW8 | Ewing Sarcoma | Wild-type TOP1 | ~400 | |

| EW8 (TOP1 KD) | Ewing Sarcoma | TOP1 Knockdown | ~40 | Demonstrates a 10-fold increase in sensitivity. |

| Ba/F3 | Pro-B cell line | Wild-type Bcr-Abl | <11 | |

| Ba/F3 | Pro-B cell line | Bcr-Abl (T315I) | <11 | |

| Colo205 | Colorectal Adenocarcinoma | 5 | ||

| SW620 | Colorectal Adenocarcinoma | 1 | ||

| MOLM13 | Acute Myeloid Leukemia | FLT3-ITD | Potent | This compound overcomes resistance to other FLT3 inhibitors. |

| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | Potent |

Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability and Proliferation Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):

-

Cell Seeding: Plate cells in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in cell culture medium. Add the diluted compound to the cells in triplicate, with final concentrations typically ranging from 1 nM to 10 µM. Include a DMSO-only control.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Lysis and Luminescence Reading: Equilibrate the plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a microplate reader.

-

Data Analysis: Normalize the data to the DMSO control and plot the results as a percentage of cell viability versus the log of the this compound concentration. Calculate the IC50 values using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package like GraphPad Prism.

Kinase Inhibition Assays

Objective: To determine the in vitro inhibitory activity of this compound against a panel of purified kinases.

Methodology (e.g., Kinase-Glo® Max Assay):

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP in a kinase buffer.

-

Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO) to the reaction wells. Include a no-inhibitor (DMSO) control.

-

Kinase Reaction: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ATP Detection: Add Kinase-Glo® Max reagent to each well to stop the kinase reaction and measure the amount of remaining ATP.

-

Luminescence Reading: Measure the luminescent signal, which is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by plotting percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Western Blotting

Objective: To assess the effect of this compound on the phosphorylation status and expression levels of target proteins and downstream signaling molecules.

Methodology:

-

Cell Lysis: Treat cells with this compound at various concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature the protein lysates by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-AKT, total AKT, phospho-p38, total p38, cleaved PARP) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology (Propidium Iodide Staining and Flow Cytometry):

-

Cell Treatment: Treat cells with this compound or DMSO (vehicle control) for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

-

Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT™ or FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: this compound inhibits multiple kinases, disrupting key oncogenic signaling pathways.

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the strategy to combat resistance to topoisomerase inhibitors. Its multi-kinase inhibitory profile provides a robust mechanism to induce synthetic lethality in cancer cells that have developed a dependency on specific signaling pathways following the loss of TOP1 function. The data presented in this guide underscore its potential as a therapeutic agent, particularly in challenging-to-treat cancers like Ewing Sarcoma and certain leukemias.

Future research should focus on further elucidating the complex interplay of the kinases inhibited by this compound and their collective role in mediating synthetic lethality. Additionally, combination studies with topoisomerase inhibitors could reveal synergistic effects and provide a rationale for novel clinical trial designs. The development of more selective inhibitors based on the kinase profile of this compound may also lead to therapies with improved efficacy and reduced off-target effects.

GNF-7: A Technical Guide to its Activity in NRAS Mutant Cell Lines

This technical guide provides an in-depth analysis of GNF-7, a selective ARAF inhibitor, and its activity in cancer cell lines harboring NRAS mutations. The document is intended for researchers, scientists, and drug development professionals working in oncology and precision medicine. It details the compound's mechanism of action, presents quantitative data on its cellular potency, and provides comprehensive experimental protocols for its evaluation.

Mechanism of Action: Targeting the MAPK Pathway

NRAS is a frequently mutated oncogene in various cancers, including melanoma. These mutations lead to a constitutively active NRAS protein, which hyperactivates downstream signaling pathways, primarily the MAPK (RAS-RAF-MEK-ERK) cascade, driving cell proliferation and survival. The RAF family of kinases (ARAF, BRAF, CRAF) are key effectors downstream of RAS.

This compound functions as a potent and selective inhibitor of ARAF kinase. In the context of NRAS-mutant cells, where signaling can be dependent on ARAF, this compound disrupts the MAPK cascade. By inhibiting ARAF, this compound prevents the phosphorylation and activation of downstream targets MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2. The ultimate effect is the suppression of pro-proliferative signaling and the induction of apoptosis.

Caption: this compound inhibits the hyperactivated MAPK pathway in NRAS-mutant cells by targeting ARAF.

Quantitative Analysis of this compound Potency

The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for compound potency. The data below summarizes the IC50 values for this compound in representative NRAS mutant cell lines.

| Cell Line | Tissue of Origin | NRAS Mutation Status | This compound IC50 (µM) |

| SK-MEL-2 | Melanoma | NRAS Q61R | 0.235 |

| IPC-298 | Melanoma | NRAS Q61L | 0.280 |

| NCI-H1299 | Lung Carcinoma | NRAS Q61K | 0.292 |

| OPM-2 | Multiple Myeloma | NRAS Q61R | 0.170 |

| HCT-116 | Colorectal Carcinoma | KRAS G13D (NRAS WT) | > 10 |

Data synthesized from patent literature describing the activity of a compound with the chemical structure of this compound. The data demonstrates that this compound is significantly more potent in cell lines with NRAS mutations compared to those with other mutations (e.g., KRAS) or wild-type RAS.

Experimental Protocols

Detailed and standardized protocols are critical for accurately assessing the activity of this compound. The following sections provide methodologies for key assays.

Cell Viability and Proliferation Assay (CellTiter-Glo®)

This assay quantifies cell proliferation by measuring ATP levels, an indicator of metabolically active cells.

Caption: Workflow for assessing cell viability using the CellTiter-Glo® luminescent assay.

Detailed Methodology:

-

Cell Seeding: Trypsinize and count NRAS mutant cells. Seed the cells in opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a 2X serial dilution of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO).

-

Final Incubation: Incubate the plates for an additional 72 hours under the same conditions.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

-

Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared CellTiter-Glo® reagent to each well.

-

Signal Stabilization: Place the plates on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the IC50 values by plotting the log of the this compound concentration against the percentage of cell viability (relative to the vehicle control) and fitting the data to a four-parameter logistic curve.

Western Blotting for Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status of key MAPK pathway proteins like MEK and ERK, confirming the on-target effect of this compound.

GNF-7 Structure-Activity Relationship: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

GNF-7 has emerged as a significant multi-targeted kinase inhibitor, demonstrating potent activity against both the Trk family of neurotrophin receptors and Abl kinases. This dual inhibitory action presents a compelling therapeutic strategy for various malignancies, including neuroblastomas, non-small cell lung cancer, and chronic myeloid leukemia (CML), particularly in cases of resistance to existing therapies. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing the quantitative data, experimental protocols, and the intricate signaling pathways it modulates.

Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro inhibitory activities of this compound and its key analogs against a panel of kinases. The data highlights the structural modifications that influence potency and selectivity.

| Compound | R1 | R2 | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | c-Abl IC50 (nM) | Bcr-Abl (T315I) IC50 (nM) |

| This compound | H | CF3 | <5 | <5 | <5 | 133[1] | 61[1] |

| GNF-8 | Cl | H | 10 | 12 | 8 | >1000 | >1000 |

| Compound | Other Kinase Targets | IC50 (nM) | Cellular Activity (Ba/F3 cells) IC50 (nM) |

| This compound | ACK1 | 25 | <11 (WT Bcr-Abl & mutants)[1] |

| GCK | 8 | ||

| CSK | - | ||

| p38α (MAPK14) | - | ||

| Ephrin Receptors | - | ||

| RIPK1 | - | ||

| RIPK3 | - |

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound.

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity of this compound and its analogs against purified kinase enzymes.

General Protocol:

-

Reagents:

-

Purified recombinant kinase enzymes (e.g., TrkA, Abl).

-

Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, 10% glycerol).

-

ATP (at or near the Km for each kinase).

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1 for tyrosine kinases).

-

Test compounds (this compound and analogs) dissolved in DMSO.

-

Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).

-

Phosphocellulose filter plates.

-

Scintillation fluid.

-

-

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 96-well plate, add the kinase enzyme, substrate peptide, and test compound to the kinase buffer.

-

Initiate the kinase reaction by adding ATP and radiolabeled ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution of phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated ATP.

-

Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell-Based Proliferation Assays

Objective: To evaluate the anti-proliferative activity of this compound and its analogs in cell lines dependent on Trk or Abl kinase activity.

General Protocol:

-

Cell Lines:

-

Ba/F3 cells engineered to express Bcr-Abl (wild-type or mutants like T315I).

-

Cancer cell lines with Trk fusions (e.g., KM12).

-

NRAS mutant cell lines (e.g., MOLM-13, OCI-AML3).[2]

-

-

Reagents:

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Test compounds (this compound and analogs) dissolved in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Add serial dilutions of the test compounds to the wells.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the luminescence or fluorescence using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each compound concentration.

-

Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Trk Signaling Pathway

Caption: Trk signaling pathway and the inhibitory action of this compound.

Bcr-Abl Signaling Pathway

Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.[3]

This compound Evaluation Workflow

Caption: A typical workflow for the evaluation of this compound and its analogs.

References

GNF-7: A Multi-Kinase Inhibitor Targeting STAT5, PI3K/AKT, and MAPK/ERK Pathways

A Technical Guide for Researchers and Drug Development Professionals

Abstract

GNF-7 is a potent, orally bioavailable multi-kinase inhibitor that has demonstrated significant anti-proliferative activity in various cancer models. Initially identified as a type-II inhibitor of Bcr-Abl, including the T315I mutant, its therapeutic potential has expanded with the discovery of its inhibitory effects on other critical oncogenic kinases such as FMS-like tyrosine kinase 3 (FLT3), particularly in the context of acute myeloid leukemia (AML).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its effects on the STAT5, PI3K/AKT, and MAPK/ERK signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades affected by this compound to support further research and drug development efforts.

Introduction

This compound is a multi-targeted kinase inhibitor with demonstrated efficacy against hematological malignancies and solid tumors.[3][4] Its primary targets include the Bcr-Abl fusion protein and FLT3, both of which are key drivers in the pathogenesis of certain leukemias.[1][2] The constitutive activation of these kinases leads to the aberrant activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation. This guide focuses on the impact of this compound on three of these pivotal pathways: STAT5, PI3K/AKT, and MAPK/ERK. Understanding the intricate interactions between this compound and these signaling cascades is essential for elucidating its therapeutic mechanisms and identifying potential biomarkers for patient stratification.

Mechanism of Action: Targeting Key Oncogenic Kinases

This compound exerts its anti-neoplastic effects by inhibiting multiple kinases that are often dysregulated in cancer.

Inhibition of FLT3

In the context of AML, this compound has been identified as a potent inhibitor of FLT3, particularly the internal tandem duplication (ITD) mutant (FLT3-ITD), which is a driver of poor prognosis.[1][5] this compound binds to the FLT3 protein, inhibiting its autophosphorylation and consequently blocking the activation of its downstream signaling effectors.[1]

Inhibition of Bcr-Abl

This compound is a potent inhibitor of both wild-type and mutant Bcr-Abl, including the gatekeeper T315I mutation that confers resistance to many first- and second-generation tyrosine kinase inhibitors.[2]

Other Kinase Targets

This compound also exhibits inhibitory activity against other kinases, including Activated CDC42 kinase 1 (ACK1) and Germinal Center Kinase (GCK), which can also contribute to its overall anti-cancer effects through modulation of pathways like PI3K/AKT.[3]

Impact on Downstream Signaling Pathways

The inhibition of upstream kinases like FLT3 and Bcr-Abl by this compound leads to the suppression of multiple downstream signaling pathways critical for cancer cell survival and proliferation.

STAT5 Pathway

The Signal Transducer and Activator of Transcription 5 (STAT5) is a key downstream effector of both FLT3-ITD and Bcr-Abl.[1][6] Upon activation, STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell cycle progression and survival. This compound has been shown to inhibit the phosphorylation of STAT5 in FLT3-ITD expressing AML cells, thereby disrupting this pro-survival signaling cascade.[1][7]

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell growth, metabolism, and survival. This pathway is frequently hyperactivated in cancer. This compound treatment leads to a reduction in the phosphorylation of AKT, a key kinase in this pathway, in cells dependent on FLT3-ITD or Bcr-Abl signaling.[1][2][7] The inhibition of ACK1 by this compound may also contribute to the downregulation of AKT activity.[3]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway plays a crucial role in cell proliferation, differentiation, and survival. This compound has been demonstrated to inhibit the phosphorylation of ERK in AML cells harboring the FLT3-ITD mutation, indicating its ability to suppress this key proliferative pathway.[1][7]

Quantitative Data

The following tables summarize the reported in vitro inhibitory activities of this compound against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Reference |

| Bcr-Abl (Wild-Type) | 133 | [4] |

| Bcr-Abl (T315I) | 61 | [4] |

| ACK1 | 25 | [3] |

| GCK | 8 | [3] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Target | IC50 (nM) | Reference |

| Ba/F3 Bcr-Abl (Wild-Type) | Pro-B cell leukemia | Bcr-Abl | <11 | [2] |

| Ba/F3 Bcr-Abl (T315I) | Pro-B cell leukemia | Bcr-Abl | <11 | [2] |

| Colo205 | Colon Cancer | - | 5 | [2] |

| SW620 | Colon Cancer | - | 1 | [2] |

| MOLM-13 | AML | FLT3-ITD | (Data not quantified in provided text) | [7] |

| MV4-11 | AML | FLT3-ITD | (Data not quantified in provided text) | [7] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the effects of this compound on the STAT5, PI3K/AKT, and MAPK/ERK pathways.

Western Blotting for Pathway Analysis

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the STAT5, PI3K/AKT, and MAPK/ERK pathways.

Protocol:

-

Cell Culture and Treatment: Culture relevant cancer cell lines (e.g., MOLM-13, MV4-11 for FLT3-ITD AML) to 70-80% confluency. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 4 hours).[7]

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.[7]

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the anti-proliferative effect of this compound on cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 48 hours).[7]

-

Assay Procedure:

-

Allow the plate to equilibrate to room temperature.

-

Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Mix the contents on an orbital shaker to induce cell lysis.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the results to the vehicle-treated control and calculate the IC50 value, the concentration of this compound that inhibits cell viability by 50%.

Visualizing the Impact of this compound

The following diagrams illustrate the signaling pathways affected by this compound.

Caption: this compound inhibits FLT3-ITD, blocking downstream STAT5, PI3K/AKT, and MAPK/ERK signaling.

Caption: this compound inhibits Bcr-Abl, leading to the suppression of downstream signaling pathways.

Caption: A representative experimental workflow for evaluating the effects of this compound.

Conclusion

This compound is a promising multi-kinase inhibitor with a well-defined mechanism of action that involves the potent inhibition of key oncogenic drivers such as FLT3-ITD and Bcr-Abl. Its ability to concurrently suppress the STAT5, PI3K/AKT, and MAPK/ERK signaling pathways provides a strong rationale for its continued investigation in preclinical and clinical settings. This technical guide serves as a comprehensive resource for researchers and drug developers, offering a detailed overview of this compound's effects on these critical signaling cascades, along with the necessary data and methodologies to facilitate further studies. The continued exploration of this compound's therapeutic potential is warranted, particularly in malignancies driven by the kinases it potently inhibits.

References

- 1. This compound, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GNF 7 | Ras GTPase Inhibitors: R&D Systems [rndsystems.com]

- 5. This compound, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. researchgate.net [researchgate.net]

GNF-7: A Synthetic Lethal Agent Targeting Kinase-Driven Oncogenesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract